N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide

Description

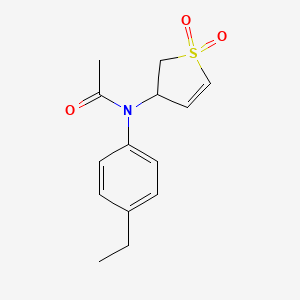

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is a sulfone-containing acetamide derivative characterized by a 1,1-dioxido-2,3-dihydrothiophene (tetrahydrothiophene 1,1-dioxide) moiety linked to a 4-ethylphenyl group via an acetamide bridge. This structure combines electron-withdrawing sulfone groups with hydrophobic aromatic and aliphatic substituents, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-3-12-4-6-13(7-5-12)15(11(2)16)14-8-9-19(17,18)10-14/h4-9,14H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIMPGXTSUDXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including anticancer and antioxidant properties.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of thienyl derivatives with acetamides. Characterization techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (NMR), Carbon-13 NMR, and Mass Spectrometry are employed to confirm the structure of the synthesized compound. These methods provide insights into the functional groups and molecular weight, essential for understanding its reactivity and biological implications.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many pharmaceutical compounds. In vitro studies have shown that this compound exhibits moderate antioxidant properties. The compound was tested against standard antioxidants like butylated hydroxyanisole (BHA), revealing comparable efficacy in scavenging free radicals.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated significant cytotoxicity against A549 lung cancer cells. The IC50 values for different derivatives of this compound were recorded as follows:

| Compound ID | IC50 (µg/ml) | Cell Line |

|---|---|---|

| 11b | 11.20 | A549 (Lung) |

| 11c | 15.73 | A549 (Lung) |

| 13b | 59.61 | A549 (Lung) |

| 14b | 27.66 | A549 (Lung) |

These results indicate that the compound could serve as a lead in developing new anticancer agents, particularly due to its selective toxicity towards cancer cells while sparing normal cells.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. These studies help elucidate the mechanism of action at the molecular level and suggest potential pathways through which the compound exerts its biological effects.

Case Studies

Recent research has highlighted the efficacy of similar compounds in clinical settings. For instance:

- Case Study on Lung Cancer : A study reported that derivatives with similar thienyl structures exhibited high cytotoxicity against lung cancer cell lines, supporting the potential application of this compound in targeted cancer therapies.

- Antioxidant Applications : Another case study focused on using thienyl derivatives in formulations aimed at reducing oxidative stress in chronic diseases. The moderate antioxidant activity of this compound suggests its utility in such formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide with structurally or functionally related acetamide derivatives:

Structural and Functional Insights

Core Scaffold Differences: The target compound’s 1,1-dioxothiolan-3-yl group introduces rigidity and polarity compared to VUAA1’s triazole-thio or iCRT3’s oxazole-sulfanyl moieties. This may enhance binding specificity to sulfone-sensitive targets like cyclooxygenases or ion channels .

Pharmacological Profiles :

- VUAA1 and related acetamides (e.g., DEET) exhibit repellent activity by modulating insect odorant receptors, whereas the target compound’s sulfone group may favor anti-inflammatory or analgesic effects akin to Compound 35 .

- iCRT3 ’s Wnt pathway inhibition highlights the role of sulfanyl and oxazole groups in disrupting protein-protein interactions, a mechanism less likely in the sulfone-dominated target compound .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.